molecular formula C7H6BrN B13025879 4-(1-Bromovinyl)pyridine CAS No. 241481-87-8

4-(1-Bromovinyl)pyridine

Cat. No.: B13025879
CAS No.: 241481-87-8
M. Wt: 184.03 g/mol
InChI Key: ALUVLYDAXURHGU-UHFFFAOYSA-N
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Description

4-(1-Bromovinyl)pyridine: is an organic compound that belongs to the class of vinyl-substituted pyridines. Its structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) with a vinyl (ethenyl) group attached at the 4-position. The bromine atom is also located at the 1-position of the vinyl group. This compound is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

There are several synthetic routes to prepare 4-(1-Bromovinyl)pyridine:

  • Direct Bromination of 2-Vinylpyridine: : This method involves the bromination of 2-vinylpyridine using bromine or a brominating agent. The reaction typically occurs at the vinyl position, resulting in the desired product.

  • Dehydrobromination of 4-Bromo-2-vinylpyridine: : Starting with 4-bromo-2-vinylpyridine, dehydrobromination (usually with a strong base like potassium tert-butoxide) leads to the formation of this compound.

Chemical Reactions Analysis

4-(1-Bromovinyl)pyridine undergoes various reactions:

  • Substitution Reactions: : It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols, or alkoxides).

  • Heck Reaction: : The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, leading to the formation of substituted pyridines.

  • Reduction: : Reduction of the vinyl group can yield 4-vinylpyridine.

Scientific Research Applications

This compound finds applications in:

  • Organic Synthesis: : As a versatile building block for the synthesis of other functionalized pyridines and heterocyclic compounds.

  • Catalysis: : It serves as a ligand in transition metal-catalyzed reactions.

  • Medicinal Chemistry: : Researchers explore its potential as a scaffold for drug development due to its unique structure.

Mechanism of Action

The exact mechanism of action for 4-(1-Bromovinyl)pyridine depends on its specific application. its reactivity as a vinyl-substituted pyridine allows it to participate in various chemical processes, including binding to specific molecular targets.

Comparison with Similar Compounds

While 4-(1-Bromovinyl)pyridine is relatively unique, similar compounds include 2-vinylpyridine, 4-vinylpyridine, and other vinyl-substituted pyridines.

Remember that this compound’s properties and applications continue to be explored in scientific research, making it an intriguing subject for further investigation

Properties

CAS No.

241481-87-8

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

4-(1-bromoethenyl)pyridine

InChI

InChI=1S/C7H6BrN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2

InChI Key

ALUVLYDAXURHGU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=NC=C1)Br

Origin of Product

United States

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